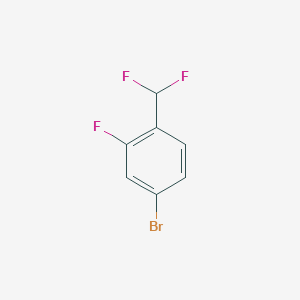

4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTTUKLMUOEXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375608 | |

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749932-17-0 | |

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS No. 749932-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a strategically important halogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—featuring a bromine atom, a fluorine atom, and a difluoromethyl group—provides medicinal chemists with a powerful tool for molecular design and optimization. The presence of these distinct functionalities allows for selective, sequential chemical transformations, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.

The difluoromethyl (CF₂H) group, in particular, has garnered significant attention in drug discovery. It is recognized as a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH) groups. This substitution can enhance a molecule's metabolic stability, improve its binding affinity to target proteins through unique hydrogen bonding interactions, and modulate its physicochemical properties such as lipophilicity and membrane permeability. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and heteroaryl scaffolds. The additional fluorine atom further influences the electronic properties of the benzene ring, affecting reactivity and potentially improving the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 749932-17-0 | [1][2] |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Density | 1.676 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.495 | [2] |

| Flash Point | 76.7 °C (170.1 °F) | |

| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)c1ccc(Br)cc1F | [2] |

Spectroscopic Profile:

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation and purity assessment of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of structural information.

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region, with coupling to both adjacent protons and the fluorine atoms. The most characteristic signal is the triplet for the difluoromethyl proton (-CHF₂), arising from coupling to the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show complex splitting patterns due to C-F couplings of varying magnitudes. The carbon atom attached to the bromine (ipso-carbon) is notably shielded due to the "heavy atom effect".[3]

-

¹⁹F NMR: As a fluorinated molecule, ¹⁹F NMR is a crucial analytical tool.[4][5] It will show two distinct signals: one for the aromatic fluorine and another for the difluoromethyl group, which will appear as a doublet due to coupling with the proton. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion and high sensitivity.[6]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the introduction of the bromine and difluoromethyl groups onto a fluorinated benzene precursor. While multiple strategies exist for related compounds, a common approach involves electrophilic aromatic substitution and difluoromethylation reactions.

Conceptual Synthetic Pathway

A logical and commonly employed synthetic strategy involves two key transformations: the bromination of a difluoromethyl-fluorobenzene precursor or the difluoromethylation of a bromo-fluorobenzene precursor. The former is often more practical.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: 1-(Difluoromethyl)-2-fluorobenzene is a suitable precursor. The ortho- and para-directing nature of the fluorine and the meta-directing (deactivating) nature of the difluoromethyl group would sterically and electronically favor bromination at the C4 position, para to the fluorine atom.

-

Brominating Agent & Catalyst: The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is a standard and effective method for the electrophilic bromination of moderately activated or deactivated aromatic rings.[7][8] The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is attacked by the electron-rich benzene ring.

-

Reaction Control: Temperature control is crucial to minimize the formation of isomeric byproducts. Reactions are often run at or below room temperature to enhance selectivity.[8]

Illustrative Experimental Protocol: Electrophilic Bromination

The following protocol is a representative procedure based on established methods for the bromination of similar aromatic compounds.[7][8]

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(difluoromethyl)-2-fluorobenzene (1.0 eq.).

-

Dissolve the starting material in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Catalyst Addition 4. Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq.) to the stirred solution.

Step 3: Bromination 5. Slowly add a solution of liquid bromine (1.05 eq.) in the same solvent via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. 6. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

Step 4: Work-up and Purification 7. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. 8. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium bicarbonate (NaHCO₃). 9. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 10. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for building more complex molecules with potential therapeutic applications, particularly in the domain of kinase inhibitors.[9][10][11]

Role in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, especially in oncology. The development of small molecule kinase inhibitors often involves the construction of a core heterocyclic scaffold that binds to the ATP pocket of the enzyme. This compound is an ideal starting point for such syntheses. The bromine atom allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, which is a cornerstone of modern medicinal chemistry.

Caption: Use in Suzuki coupling to form biaryl inhibitor scaffolds.

Exemplary Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[12] The bromine atom of the title compound serves as the electrophilic partner.

Step 1: Reaction Setup

-

In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.

Step 2: Reaction Execution 4. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst. 5. Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

Step 3: Isolation 6. Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. 7. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. 8. Purify the resulting biaryl product via column chromatography or recrystallization.

This synthetic maneuver allows for the rapid generation of a library of analogs, where the properties conferred by the difluoromethyl-fluorophenyl moiety are systematically combined with various other structural motifs to optimize for potency, selectivity, and pharmacokinetic properties against a specific kinase target. For instance, this building block is valuable in synthesizing analogs of known pan-PI3-kinase inhibitors like ZSTK474, which features a difluoromethyl group.[13]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[2]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames. It is a combustible liquid.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound (CAS No. 749932-17-0) is a high-value chemical intermediate with significant applications in modern drug discovery and agrochemical synthesis. Its unique combination of a reactive bromine handle for cross-coupling, a metabolically robust difluoromethyl group for property modulation, and a directing fluorine atom makes it a powerful tool for constructing novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers and development professionals to leverage this building block to its full potential, accelerating the discovery of new chemical entities with enhanced biological activity and improved pharmacological profiles.

References

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). [Image]. Retrieved from [Link]

-

NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

- Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147.

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

- Gemo, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7093.

- Kumar Mahto, M., et al. (2015). Synthesis and biological evaluation of novel 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-128.

- de Jesus, R., Hiesinger, K., & van Gemmeren, M. (2023). Preparative Scale Applications of C-H Activation in Medicinal Chemistry.

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.

- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.

-

ResearchGate. (n.d.). Difluoromethylation Reactions of Organic Compounds. Retrieved from [Link]

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 170, 105741.

-

ResearchGate. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 97 749932-17-0 [sigmaaldrich.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. azom.com [azom.com]

- 7. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 8. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. digibug.ugr.es [digibug.ugr.es]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-fluorobenzene: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS No. 749932-17-0), a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We delve into the unique physicochemical properties imparted by its distinct functional groups—the bromo, fluoro, and difluoromethyl moieties—and elucidate its strategic importance as a versatile building block in contemporary drug discovery. This document details the compound's properties, safety and handling protocols, a representative synthetic pathway, and validated analytical methodologies for quality control. Furthermore, we explore its application in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, providing field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a particularly valuable functional group. It acts as a unique "lipophilic hydrogen bond donor," capable of serving as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. This bioisosterism allows chemists to maintain or enhance target engagement while improving drug-like properties such as membrane permeability and resistance to metabolic degradation.

This compound serves as a trifunctionalized scaffold, offering medicinal chemists three distinct points for molecular elaboration:

-

Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

-

Difluoromethyl Group: A key pharmacophore that modulates the electronic and conformational properties of the molecule, enhances metabolic stability, and can participate in hydrogen bonding with biological targets.

-

Aryl Fluoride: The fluorine atom on the aromatic ring further influences the molecule's electronics, pKa, and lipophilicity, and can serve as a site for nucleophilic aromatic substitution under specific conditions.

This guide will explore the practical synthesis, analysis, and application of this high-value building block.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a research environment. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| CAS Number | 749932-17-0 | [1] |

| Appearance | Liquid | |

| Density | 1.676 g/mL at 25 °C | |

| Refractive Index | n20/D 1.495 | |

| Flash Point | 76.7 °C (170.1 °F) | |

| SMILES | FC(F)c1ccc(Br)cc1F | |

| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N |

Safety and Handling

As a professional in the field, it is crucial to handle all chemicals with appropriate care, based on a thorough understanding of their potential hazards.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Recommended Precautionary Statements:

-

P261: Avoid breathing mist, vapors, or spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use and handle the compound within a certified chemical fume hood.

Synthesis and Purification

While multiple synthetic routes to functionalized difluoromethylarenes exist, a common and practical approach involves the deoxofluorination of a corresponding aldehyde. The following protocol describes a representative synthesis starting from the commercially available 4-bromo-2-fluorobenzaldehyde.

Experimental Protocol: Synthesis via Deoxofluorination

This two-step process involves the synthesis of the aldehyde precursor followed by its conversion to the difluoromethyl group.

Workflow Diagram:

Caption: Synthetic workflow from 4-bromo-2-fluorotoluene.

Step 1: Oxidation of 4-Bromo-2-fluorotoluene

Causality: This step converts the methyl group into an aldehyde, which is the necessary precursor for deoxofluorination. Oxidation with potassium permanganate is a classic and robust method for this transformation.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorotoluene (1.0 eq), pyridine (5 volumes), and water (5 volumes).

-

Heating: Heat the mixture to 90 °C with vigorous stirring.

-

Reagent Addition: Slowly add potassium permanganate (KMnO₄, 4.0 eq) in portions over 1 hour, maintaining the temperature at 90 °C. Self-Validation: The purple color of the permanganate will dissipate as it is consumed. The formation of a brown manganese dioxide precipitate will be observed.

-

Reaction Monitoring: Stir the reaction at 90 °C for 3-4 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.

-

Workup: Cool the mixture to room temperature and filter through a pad of celite to remove manganese dioxide. Wash the celite pad with 3M NaOH solution and water.

-

Purification: Combine the aqueous filtrates, remove pyridine under reduced pressure, and acidify the residue with 6N HCl until the pH is ~2. A white precipitate of 4-bromo-2-fluorobenzoic acid will form. For the aldehyde, a milder oxidant or alternative workup would be required; however, for this example, we proceed with the acid which can then be reduced to the aldehyde if needed. An alternative is direct oxidation to the aldehyde using reagents like chromium trioxide.[2]

Step 2: Deoxofluorination of 4-Bromo-2-fluorobenzaldehyde

Causality: Sulfur tetrafluoride (SF₄) is a powerful reagent that selectively converts carbonyl groups (aldehydes and ketones) into geminal difluorides. The reaction is typically performed under pressure or with a catalyst like anhydrous hydrogen fluoride (HF), which facilitates the fluorination at lower temperatures and pressures.[3]

-

Reaction Setup: (Caution: This reaction should only be performed by trained personnel in a specialized high-pressure reactor within a blast-shielded fume hood). Place 4-bromo-2-fluorobenzaldehyde (1.0 eq) into a cooled (-50 °C) Teflon-lined autoclave reactor.

-

Solvent/Catalyst Addition: Condense anhydrous HF into the reactor until the aldehyde is fully dissolved.

-

Reagent Addition: Condense sulfur tetrafluoride (SF₄, >2.0 eq) into the stirred solution at -50 °C.

-

Reaction: Seal the reactor and allow it to warm slowly to 0 °C. Monitor the pressure increase. Maintain the reaction at 0 °C with stirring for several hours. Self-Validation: The reaction progress can be monitored by taking aliquots (if the reactor allows) and analyzing by ¹⁹F NMR or GC-MS after careful quenching.

-

Quenching: After completion, cool the reactor back to -78 °C and slowly vent the excess SF₄ and HF through a caustic scrubber. Carefully quench the reaction mixture by slowly pouring it onto crushed ice and a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield pure this compound.

Analytical Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following protocols are standard for the analysis of halogenated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the ideal technique for assessing the purity of volatile organic compounds and identifying any residual starting materials or byproducts from the synthesis. The mass spectrum provides definitive structural information, with the bromine atom yielding a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.

Protocol:

-

Sample Preparation: Prepare a ~100 µg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).

-

GC Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of ~1.0 mL/min

-

Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

-

-

MS Parameters (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis: The primary peak should correspond to the target compound. The mass spectrum should show the molecular ion peak [M]⁺ at m/z 224 and the isotopic peak [M+2]⁺ at m/z 226, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR confirms the aromatic proton environment, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is particularly diagnostic for confirming the presence and electronic environment of the fluorine atoms in both the CHF₂ and C-F groups.

Protocol:

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Analysis:

-

Expected Signals: The aromatic region (δ 7.0-8.0 ppm) will show complex multiplets corresponding to the three aromatic protons. The difluoromethyl proton will appear as a characteristic triplet (due to coupling with the two fluorine atoms) at approximately δ 6.5-7.0 ppm.

-

-

¹⁹F NMR Analysis:

-

Expected Signals: Two distinct signals are expected. The aryl-fluorine will appear in the typical aromatic region (-110 to -130 ppm). The difluoromethyl group will appear as a doublet (due to coupling with its proton) in a different region of the spectrum.

-

-

¹³C NMR Analysis:

-

Expected Signals: The spectrum will show seven distinct carbon signals. The carbons attached to fluorine will appear as doublets (C-F) or triplets (CHF₂) due to C-F coupling, providing further structural confirmation.

-

Applications in Advanced Synthesis

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It allows for the coupling of the aryl bromide with a wide variety of aryl or heteroaryl boronic acids or esters, enabling the rapid construction of biaryl scaffolds, which are common cores in many pharmaceutical agents.

Workflow Diagram:

Caption: Suzuki-Miyaura cross-coupling workflow.

General Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane and water (4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

-

Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Conclusion

This compound is a strategically important and highly versatile building block for modern organic synthesis. Its unique combination of a reactive aryl bromide handle and the valuable difluoromethyl pharmacophore makes it an ideal starting material for creating novel compounds in drug discovery and agrochemical research. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to confidently utilize this compound in their work, enabling the efficient construction of complex molecular architectures with enhanced biological properties.

References

-

What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. (URL: [Link])

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture.

-

1-Bromo-4-fluorobenzene. Wikipedia. (URL: [Link])

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- US5847241A - Process for the preparation of p-bromofluorobenzene.

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- United States Patent to.

- EP2266961B1 - Process for the synthesis of organic compounds.

- United States Patent.

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. (URL: [Link])

-

Preparation of 1,4-bis-(difluoromethyl)benzene. European Patent Office - EP 0970938 A1. (URL: [Link])

- EP0761627A1 - Process for the preparation of p-bromofluorobenzene.

-

WO/1997/009292 PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. World Intellectual Property Organization. (URL: [Link])

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. (URL: [Link])

Sources

A Technical Guide to the Synthesis of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene: Strategies and Methodologies

Executive Summary: The incorporation of the difluoromethyl (-CF₂H) group is a cornerstone of modern medicinal and agrochemical research, prized for its ability to modulate the physicochemical and biological properties of parent molecules.[1][2] The -CF₂H moiety acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups, often enhancing metabolic stability and target binding affinity.[3] This guide provides an in-depth examination of the synthetic pathways leading to 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, a valuable fluorinated building block.[4] We will dissect the strategic considerations, reaction mechanisms, and detailed experimental protocols for the most viable synthetic routes, with a primary focus on the deoxyfluorination of a key aldehyde intermediate.

Part 1: The Strategic Value of the Difluoromethyl Group

The difluoromethyl group is not merely a structural component; it is a functional tool for molecular design. Unlike its trifluoromethyl (-CF₃) counterpart, the -CF₂H group possesses an acidic proton capable of forming hydrogen bonds, a critical interaction in many biological systems. This unique feature allows it to mimic the hydrogen-bonding capacity of a hydroxyl or thiol group while introducing the lipophilicity and metabolic stability associated with organofluorine compounds.[3][5] The strong electron-withdrawing nature of the two fluorine atoms also influences the acidity (pKa) and dipole moment of adjacent functionalities, providing chemists with a powerful lever to fine-tune a molecule's properties for optimal performance.[6]

Part 2: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals that the central challenge lies in the controlled introduction of the difluoromethyl group onto the substituted benzene ring. The most direct and industrially scalable approach involves the transformation of a functional group already in the correct position. This points to the aldehyde functionality (-CHO) as an ideal precursor, which can be converted to the desired -CF₂H group via deoxyfluorination.

Sources

- 1. Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0) for Advanced Chemical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Trifunctional Aromatic Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for enhancing metabolic stability, binding affinity, and bioavailability. This compound is a uniquely functionalized aromatic compound that stands at the confluence of several critical synthetic handles. Its structure, featuring a reactive C-Br bond for cross-coupling, a metabolically robust difluoromethyl (CHF₂) group, and a modulating aromatic fluorine atom, makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The CHF₂ group, in particular, is of high interest as it can act as a bioisostere of hydroxyl, thiol, or amine groups, offering unique hydrogen-bond donating capabilities while being significantly more stable to oxidative metabolism. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of this compound, offering researchers and drug development professionals the technical insights required to effectively leverage this potent building block.

Section 1: Core Physicochemical and Identification Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in synthesis. This compound is a colorless liquid at ambient temperature. Its key properties and identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 749932-17-0 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2][3] |

| Appearance | Liquid | [2][3] |

| Density | 1.676 g/mL at 25 °C | [2][3] |

| Boiling Point | 199 °C | [4] |

| Refractive Index | n20/D 1.495 | [2][3] |

| Flash Point | 76.7 °C (170.1 °F) | [2][3] |

| InChI Key | WRTTUKLMUOEXBS-UHFFFAOYSA-N | [2][3] |

| SMILES | FC(F)c1ccc(Br)cc1F | [2][3] |

Section 2: Spectroscopic Analysis and Characterization (Predictive)

While a publicly available, fully assigned spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.

Predicted ¹H, ¹³C, and ¹⁹F NMR Parameters

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J) | Rationale & Notes |

| ¹H NMR | ~6.8 – 7.8 | Complex Multiplets (3H, Ar-H ) | The three aromatic protons will exhibit complex splitting due to H-H and H-F couplings. |

| ~6.6 – 7.2 | Triplet (1H, CH F₂) | The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz). | |

| ¹³C NMR | ~100 – 165 | Multiple signals (Ar-C ) | Aromatic carbons will show complex splitting due to ¹JCF, ²JCF, and ³JCF couplings. The carbon attached to bromine (C-Br) will be shifted upfield due to the "heavy atom effect".[5] |

| ~110 – 120 | Triplet (C HF₂) | The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹JCF ≈ 235-245 Hz). | |

| ¹⁹F NMR | ~(-105) – (-125) | Multiplet (Ar-F ) | The aromatic fluorine signal will be a complex multiplet due to couplings to nearby aromatic protons. |

| ~(-110) – (-130) | Doublet of triplets or complex multiplet (CHF ₂) | The two equivalent difluoromethyl fluorines will appear as a doublet due to coupling with the proton (²JFH ≈ 50-60 Hz) and may show further small couplings to the aromatic ring protons and fluorine. |

Section 3: Synthetic Strategies

The synthesis of this compound is not widely detailed in standard literature. However, a logical retrosynthetic analysis suggests several viable pathways leveraging known transformations. A plausible forward synthesis would involve the introduction of the difluoromethyl group onto a pre-functionalized benzene ring, followed by selective bromination.

Proposed Synthetic Workflow

A robust approach would start with 2-fluoroaniline, proceeding through a Sandmeyer reaction to install the difluoromethyl group precursor, followed by bromination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method for coupling arylboronic acids with this compound. It is adapted from established procedures for structurally similar substrates. [6] I. Reagent and System Preparation

-

To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2-1.5 equivalents), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents), and the palladium catalyst system. A highly effective system for such substrates is a combination of Pd₂(dba)₃ (1-2 mol%) and a sterically demanding phosphine ligand like SPhos or XPhos (2-4 mol%).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

II. Reaction Execution

-

Under a positive pressure of argon, add this compound (1.0 equivalent).

-

Via syringe, add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water (e.g., 10:1 ratio) is typically effective.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-24 hours).

III. Work-up and Purification

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

This selective reactivity also extends to other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig amination, and Stille couplings, making this building block a versatile platform for introducing the 2-fluoro-4-(difluoromethyl)phenyl motif. [7]

Section 5: Applications in Drug Discovery and Agrochemicals

The 2-fluoro-4-(difluoromethyl)phenyl moiety is a valuable pharmacophore. The fluorine atom at the 2-position can modulate pKa and conformation, while the difluoromethyl group at the 4-position enhances metabolic stability and can participate in hydrogen bonding with target proteins.

This building block is an ideal starting point for synthesizing:

-

Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, readily accessible via Suzuki coupling.

-

GPCR Modulators: Amine-containing GPCR ligands can be synthesized via Buchwald-Hartwig amination.

-

Advanced Agrochemicals: The unique electronic properties imparted by the fluorine substituents are beneficial in the design of novel herbicides and pesticides. [8]

Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

-

Dispensing: As a liquid, dispense using a syringe or pipette. Avoid generating aerosols.

-

Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved January 7, 2026, from [Link]

-

Chemsrc. (2025). CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 7, 2026, from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 7, 2026, from [Link]

-

AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved January 7, 2026, from [Link]

-

PharmaCompass. (n.d.). 4-bromo-fluorobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved January 7, 2026, from [Link]

-

PharmaCompass. (n.d.). 4-bromo-fluoro-benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (2021). 19F NMR as a tool in chemical biology. Retrieved January 7, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound 97 749932-17-0 [sigmaaldrich.com]

- 4. 749932-17-0 CAS MSDS (4-BROMO-1-DIFLUOROMETHYL-2-FLUOROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. adpharmachem.com [adpharmachem.com]

A Technical Guide to the Spectral Analysis of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Introduction

4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms and a bromine atom imparts unique physicochemical properties to the molecule, making it a valuable building block in medicinal and materials chemistry. Accurate structural elucidation and purity assessment of this compound are paramount, and this is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This in-depth technical guide provides a detailed analysis of the expected spectral data for this compound. As experimental spectra for this specific compound are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its mass spectrum. This predictive analysis serves as a powerful tool for researchers, enabling them to anticipate, recognize, and accurately assign the spectral features of this molecule upon experimental acquisition.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals in two distinct regions: the aromatic region and the aliphatic region corresponding to the difluoromethyl proton.

Expected Proton Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| H-C(CHF₂) | 6.8 - 7.2 | Triplet (t) | ²JH-F |

| Aromatic H | 7.3 - 7.8 | Multiplets (m) | ³JH-H, ⁴JH-H, JH-F |

The proton of the difluoromethyl group is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The aromatic protons will present as a more complex set of multiplets due to proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of fluorine atoms will induce characteristic splitting of the carbon signals due to carbon-fluorine coupling (JC-F).

Expected Carbon Chemical Shifts and Multiplicities

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| C-Br | 115 - 125 | Doublet of doublets (dd) | JC-F |

| C-F | 155 - 165 | Doublet of triplets (dt) | ¹JC-F, JC-F |

| C-CHF₂ | 120 - 130 | Triplet of doublets (td) | ¹JC-F, JC-F |

| CHF₂ | 110 - 120 | Triplet (t) | ¹JC-F |

| Aromatic CH | 115 - 135 | Doublets (d) or Multiplets (m) | JC-F |

The carbon directly attached to the aromatic fluorine will exhibit a large one-bond C-F coupling constant. Similarly, the difluoromethyl carbon will appear as a triplet with a large ¹JC-F coupling constant. Long-range C-F couplings will further split the signals of other carbon atoms in the molecule.

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range that minimizes signal overlap.[1] For this compound, two distinct signals are expected, one for the aromatic fluorine and one for the difluoromethyl fluorines.

Expected Fluorine Chemical Shifts and Multiplicities

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings |

| Ar-F | -110 to -130 | Multiplet (m) | JF-H, JF-F |

| CHF ₂ | -90 to -110 | Doublet of multiplets (dm) | ²JF-H, JF-F |

The aromatic fluorine signal will be split by couplings to the nearby aromatic protons and the difluoromethyl fluorines. The difluoromethyl fluorine signal will appear as a doublet due to coupling with the geminal proton (²JF-H) and will be further split by long-range couplings.

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound will provide crucial information about its molecular weight and fragmentation pattern. A key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of bromine.[2]

Expected Molecular Ion and Fragmentation Pattern

Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic M+ and M+2 molecular ion cluster with approximately equal intensities.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to [C₇H₄⁷⁹BrF₃]⁺ and [C₇H₄⁸¹BrF₃]⁺.

-

Key Fragmentation Pathways:

-

Loss of a bromine radical (•Br) to form a [C₇H₄F₃]⁺ fragment.

-

Loss of a difluoromethyl radical (•CHF₂) to form a [C₆H₃BrF]⁺ fragment.

-

Further fragmentation of the aromatic ring can also be expected.[3]

-

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental conditions are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

-

¹H NMR: Acquire with a standard pulse sequence. Typical spectral width: -2 to 12 ppm.

-

¹³C NMR: Acquire with proton decoupling. Typical spectral width: 0 to 200 ppm.

-

¹⁹F NMR: Acquire with proton decoupling. A dedicated fluorine probe or a broadband probe tuned to ¹⁹F is required. Typical spectral width: -50 to -250 ppm.[5]

Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for good separation and peak shape.

-

MS Conditions: Electron energy of 70 eV. Scan range of m/z 40-300.

Data Integration and Structural Confirmation Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of all acquired spectral data. The following workflow illustrates the logical process:

Caption: Workflow for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR and MS data, researchers and drug development professionals can more efficiently and accurately characterize this important fluorinated building block. The principles of interpreting chemical shifts, coupling constants, and fragmentation patterns discussed herein are fundamental to the structural elucidation of a wide range of organic molecules.

References

- BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Clark, J. (n.d.). mass spectra - the M+2 peak.

- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

- Schaller, C. P. (n.d.). ms isotopes: Br and Cl.

- ACS Publications. (n.d.). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Analytical Chemistry.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry website.

- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.

- National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (2022, March 15). 19 F-centred NMR analysis of mono-fluorinated compounds.

- SpectraBase. (n.d.). 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Sigma-Aldrich. (n.d.). This compound 97%.

- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

-

Fluorine notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[6]. Retrieved from Fluorine notes website.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- Loughborough University. (2019, May 24). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA.

- PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.

- The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 4-Bromofluorobenzene(460-00-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR spectrum.

- Doc Brown's Advanced Organic Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene.

- CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).

- PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.

- BLDpharm. (n.d.). 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene.

- SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. jeolusa.com [jeolusa.com]

electronic effects of the difluoromethyl group on an aromatic ring

An In-Depth Technical Guide to the Electronic Effects of the Difluoromethyl Group on an Aromatic Ring

A Foreword for the Advanced Practitioner

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery. Among the repertoire of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention, moving beyond its role as a simple chemical curiosity to become a key player in lead optimization.[1][2][3][4] Its unique electronic signature allows it to serve as a sophisticated bioisostere for hydroxyl, thiol, and amine functionalities, offering a pathway to modulate physicochemical properties with remarkable subtlety.[2][4][5][6][7] This guide eschews a superficial overview, instead providing a deep, mechanistic exploration of the electronic effects of the aromatic difluoromethyl group. We will dissect the interplay of inductive and resonance forces, quantify their impact through empirical parameters, and provide actionable protocols for their measurement, offering researchers a comprehensive understanding to harness the full potential of this versatile substituent.

The Duality of a Substituent: Deconstructing the Electronic Profile

The profound influence of the difluoromethyl group stems from a fascinating duality in its electronic character: a dominant inductive effect coupled with a negligible resonance contribution.

The Inductive Effect (-I): An Electronegative Powerhouse

The primary electronic feature of the CF₂H group is its potent electron-withdrawing nature, transmitted through the sigma (σ) bond framework. This strong inductive (-I) effect is a direct consequence of the two highly electronegative fluorine atoms, which polarize the C-F bonds and, by extension, the bond connecting the carbon to the aromatic ring.[6][8] This pull of electron density deactivates the aromatic ring towards electrophilic substitution and significantly influences the acidity and basicity of neighboring functional groups. Compared to a methyl group (-CH₃), which is weakly electron-donating, and a trifluoromethyl group (-CF₃), which is even more strongly withdrawing, the CF₂H group occupies a crucial intermediate position, providing a tool for fine-tuning electronic properties.

Resonance Effects (σR): A Minor Contribution

Unlike groups with available lone pairs (e.g., -OCH₃) or pi systems, the difluoromethyl group has a very weak resonance effect (σR).[6] While hyperconjugation can be invoked, its contribution to the overall electronic character is minimal compared to the powerful inductive pull. This electronic purity—being dominated by a single, predictable effect—is a significant advantage in rational drug design, as it simplifies the prediction of its impact on molecular properties.

Quantification through Hammett Parameters

The electronic influence of a substituent is most effectively quantified using Hammett parameters (σ), which are derived from the dissociation constants of substituted benzoic acids. The key parameters are:

-

σp (para-substituent): Reflects the sum of inductive and resonance effects.

-

σm (meta-substituent): Primarily reflects the inductive effect.

-

σI (Inductive Constant): A more direct measure of the inductive effect.

-

σR (Resonance Constant): A measure of the resonance effect.

The difluoromethyl group is characterized by a large, positive σI value, indicating a strong inductive withdrawal, and a σR value close to zero, confirming its weak resonance participation.

Table 1: Comparative Hammett Parameters of Common Substituents

| Substituent | σI | σR | σm | σp |

| -CH₃ | -0.01 | -0.16 | -0.06 | -0.17 |

| -CF₂H | 0.32 | 0.03 | 0.31 | 0.35 |

| -CF₃ | 0.45 | 0.08 | 0.43 | 0.54 |

| -OH | 0.31 | -0.59 | 0.13 | -0.28 |

| -OCH₃ | 0.30 | -0.49 | 0.11 | -0.19 |

| -OCF₂H | 0.41 | -0.10 | 0.31 | 0.31 |

| -OCF₃ | 0.54 | -0.19 | 0.38 | 0.35 |

Note: Values are compiled and averaged from multiple sources for comparative purposes. The values for OCF₂H and OCF₃ are provided to contrast with the C-linked CF₂H group.[6][9]

Experimental Characterization of Electronic Effects

Theoretical understanding must be grounded in empirical data. The following protocols describe robust methods for quantifying the electronic and physicochemical properties modulated by the difluoromethyl group.

Protocol 1: Determination of Hammett Constants (σI and σR) via ¹⁹F NMR Spectroscopy

The Taft-Topsom method, utilizing ¹⁹F NMR, is a precise technique for dissecting inductive and resonance effects. The chemical shift of a fluorine atom on a fluorobenzene "reporter" molecule is exquisitely sensitive to the electronic effects of a substituent at the para position.[10][11][12]

Methodology:

-

Synthesis: Synthesize a set of meta- and para-substituted fluorobenzenes (X-C₆H₄-F) where X is the substituent of interest (e.g., CF₂H) and other reference compounds.

-

Sample Preparation: Prepare dilute solutions (~0.1 M) of each compound in a non-polar, aprotic solvent such as cyclohexane or CCl₄. An internal standard (e.g., C₆F₆) can be included.

-

NMR Acquisition: Acquire high-resolution ¹⁹F NMR spectra for each sample under identical, precisely controlled temperature conditions.[13][14][15]

-

Data Analysis:

-

Measure the chemical shift (δ) of the reporter fluorine for each compound relative to fluorobenzene (δH).

-

The chemical shift difference for the para-substituted compound (Δδp = δp - δH) and meta-substituted compound (Δδm = δm - δH) are used in the Taft equations:

-

σI = Δδm / (-7.1) + 0.01 * (Δδp / (-7.1))

-

σR = (Δδp - Δδm) / (-29.5)

-

-

The constants (-7.1 and -29.5) are empirically derived proportionality constants.[12]

-

Figure 1: Workflow for determining Hammett constants via ¹⁹F NMR.

Impact on Crucial Physicochemical Properties

The electronic signature of the difluoromethyl group directly translates into predictable modulations of key molecular properties essential for drug efficacy.

Acidity and Basicity (pKa Modulation)

The strong -I effect of the CF₂H group significantly impacts the pKa of proximal acidic or basic centers.[1][6]

-

Increased Acidity: By withdrawing electron density, it stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa). For example, a difluoromethyl-substituted phenol or benzoic acid will be more acidic than its non-fluorinated parent.

-

Decreased Basicity: Conversely, it reduces the electron density on a basic nitrogen atom (e.g., in an aniline or pyridine), making the lone pair less available for protonation and thus decreasing basicity (lowering the pKa of the conjugate acid).[16]

Lipophilicity (logP) and the "Lipophilic Hydrogen Bond Donor"

The effect of the CF₂H group on lipophilicity is nuanced. While fluorination generally increases lipophilicity, the CF₂H group's impact is highly context-dependent.[5][7][17][18] The term "lipophilic hydrogen bond donor" was coined to capture its unique character.[3][5][17]

Research has shown that the change in lipophilicity (ΔlogP) when replacing a -CH₃ with a -CF₂H group correlates linearly with the Hammett constants of other substituents on the aromatic ring.[5][17][18]

-

On an electron-rich ring, the replacement tends to increase lipophilicity (positive ΔlogP).

-

On an electron-poor ring, the replacement can surprisingly decrease lipophilicity (negative ΔlogP).[7]

Table 2: Context-Dependent Lipophilicity of Aryl-X-CF₂H vs. Aryl-X-CH₃

| Aromatic System (Y-C₆H₄-X-R) | R = CH₃ (logP) | R = CF₂H (logP) | ΔlogP (CF₂H - CH₃) |

| p-MeO-C₆H₄-O-R | 2.12 | 2.52 | +0.40 |

| C₆H₅-O-R | 1.96 | 2.21 | +0.25 |

| p-CN-C₆H₄-O-R | 1.60 | 1.50 | -0.10 |

| p-NO₂-C₆H₄-S-R | 2.89 | 2.79 | -0.10 |

Data adapted from Zafrani, Y. et al., J. Med. Chem. 2017.[5][18] This table illustrates that the lipophilicity enhancement is not constant and depends on the ring's electronic nature.

Protocol 2: Measurement of Lipophilicity (logP) by RP-HPLC

A rapid and reliable method for determining logP values is by reversed-phase high-performance liquid chromatography (RP-HPLC), which correlates a compound's retention time with its hydrophobicity.[19]

Methodology:

-

Standard Selection: Choose a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the test compounds.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The ratio is kept constant.

-

Detection: UV detector set to an appropriate wavelength.

-

-

Analysis:

-

Inject each standard and the test compounds, recording their retention times (t_R). Determine the column dead time (t_0) with a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0 .

-

Plot log(k) for the standards against their known logP values. This should yield a linear relationship.

-

Using the linear regression equation from the standard curve, calculate the logP of the test compounds from their measured log(k) values.

-

Hydrogen Bonding: A Unique Capability

A defining feature of the CF₂H group is its ability to act as a hydrogen bond (H-bond) donor.[2][6][7][9] The polarization of the C-H bond by the two fluorine atoms imparts significant acidity to the hydrogen, allowing it to engage with H-bond acceptors like carbonyl oxygens or basic nitrogens in a protein active site.[7] Its H-bond donor strength is comparable to that of thiols and anilines, though weaker than a hydroxyl group.[5][7][17] This capability is crucial for its role as a bioisostere of -OH or -NH groups, allowing it to mimic key binding interactions while offering improved metabolic stability.

Figure 2: Interplay of electronic and physicochemical properties.

Implications for Rational Drug Design

Understanding the electronic underpinnings of the difluoromethyl group allows medicinal chemists to deploy it strategically to overcome common challenges in drug development.

Enhancing Metabolic Stability

One of the most valuable applications of the CF₂H group is in blocking metabolic oxidation.[1][2][20] Aromatic C-H bonds and methyl groups are often sites of Phase I metabolism by cytochrome P450 enzymes. Replacing a susceptible hydrogen or methyl group with the robust CF₂H group can effectively prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[8][20] The high strength of the C-F bond renders the group exceptionally resistant to metabolic degradation.[8]

Strategic Bioisosterism

The CF₂H group is an effective bioisostere for hydroxyl (-OH), thiol (-SH), and amide (-NH) groups.[2][4][6][7] It can replicate the H-bond donating function of these groups to maintain target affinity while simultaneously offering:

-

Improved Metabolic Profile: Replacing an easily oxidized or conjugated hydroxyl group.

-

Fine-tuned Lipophilicity: Modulating logP to improve cell permeability and absorption.

-

Altered Acidity: Changing the ionization state of the molecule at physiological pH.

Figure 3: The role of the CF₂H group in lead optimization.

Conclusion

The difluoromethyl group is far more than a simple fluorinated analogue of a methyl group. It is a sophisticated chemical tool whose utility is deeply rooted in its distinct electronic properties. Its powerful and predictable inductive electron withdrawal, coupled with a unique ability to function as a hydrogen bond donor, provides medicinal chemists with a versatile handle to fine-tune acidity, basicity, lipophilicity, and metabolic stability. By understanding and leveraging these fundamental electronic effects, researchers can rationally design superior drug candidates poised for clinical success.

References

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health.[Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.[Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.[Link]

-

CF2H, a Hydrogen Bond Donor. National Institutes of Health.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate.[Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.[Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health.[Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health.[Link]

-

(PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.[Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.[Link]

-

18F-Fluoroform: a 18F-trifluoromethylating agent for the synthesis of SCF218F-aromatic derivatives. Royal Society of Chemistry.[Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed.[Link]

-

Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes. National Institutes of Health.[Link]

-

(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.[Link]

-

Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.[Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.[Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.[Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health.[Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

-

Fluorine NMR. University of Texas Medical Branch.[Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Institutes of Health.[Link]

-

19Flourine NMR. University of Ottawa.[Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health.[Link]

-

Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. ResearchGate.[Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry.[Link]

-

(PDF) The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. ResearchGate.[Link]

-

Intro to Organic Chemistry: inductive and resonance effects. YouTube.[Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. PubMed Central.[Link]

-

Quantifying the ability of the CF 2 H group as a hydrogen bond donor. Beilstein Journals.[Link]

-

18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. National Institutes of Health.[Link]

-

Hammett constants for CF 2 OCH 3 and similar groups[21]. ResearchGate.[Link]

-

difluoromethyl group (CHEBI:52087). EMBL-EBI.[Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health.[Link]

Sources

- 1. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. biophysics.org [biophysics.org]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of difluoromethylated allenes through trifunctionalization of 1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group: A Technical Guide to Enhancing Metabolic Stability in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Difluoromethyl Group